molecular formula C13H18N2O3 B2431558 (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 1881275-91-7

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B2431558
CAS No.: 1881275-91-7
M. Wt: 250.298
InChI Key: JLHGVBVBEFSEEY-LBPRGKRZSA-N
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Description

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the benzyl group and the chiral center at the 2-position of the morpholine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-(aminomethyl)morpholine and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions, often using a base like triethylamine or sodium carbonate.

    Procedure: The (S)-2-(aminomethyl)morpholine is reacted with benzyl chloroformate to form the desired product, this compound. The reaction is typically monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is often isolated by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles (amines, thiols), organic solvents like dichloromethane.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: (S)-2-(aminomethyl)morpholine-4-methanol.

    Substitution: Derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infections.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

    (S)-2-(aminomethyl)morpholine: A precursor in the synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.

    Benzyl morpholine-4-carboxylate: A non-chiral analog with similar structural features but lacking the chiral center.

    N-benzylmorpholine: A compound with a benzyl group attached to the nitrogen atom of the morpholine ring.

Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s interaction with biological targets, leading to distinct pharmacological and biochemical effects compared to its non-chiral or differently substituted analogs.

Properties

IUPAC Name

benzyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHGVBVBEFSEEY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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